1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-
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Overview
Description
Fmoc-Phe(3,4-DiCl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,4-DiCl)-OH typically involves the following steps:
Chlorination of Phenylalanine: Phenylalanine is first chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Fmoc Protection: The chlorinated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.
Industrial Production Methods
Industrial production of Fmoc-Phe(3,4-DiCl)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylalanine are chlorinated using industrial-scale chlorinating agents.
Fmoc Protection in Bulk: The chlorinated product is then subjected to Fmoc protection using automated peptide synthesizers to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Phe(3,4-DiCl)-OH: undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-Phe(3,4-DiCl)-OH: has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of peptide-based hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of Fmoc-Phe(3,4-DiCl)-OH primarily involves its role in peptide synthesis:
Peptide Bond Formation: The compound participates in the formation of peptide bonds through its free amino group.
Substitution Reactions: The chlorine atoms on the phenyl ring can undergo substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Fmoc-Phe(3,4-DiCl)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Phe-OH: Lacks the chlorine substitutions, making it less reactive in substitution reactions.
Fmoc-Tyr(3,4-DiCl)-OH: Similar structure but with a hydroxyl group on the phenyl ring, leading to different reactivity and applications.
Fmoc-Trp(3,4-DiCl)-OH: Contains an indole ring instead of a phenyl ring, resulting in different chemical properties and uses.
Uniqueness: : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring of Fmoc-Phe(3,4-DiCl)-OH makes it unique, providing distinct reactivity and applications in peptide synthesis and bioconjugation.
Properties
Molecular Formula |
C24H19Cl2NO4 |
---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(3,4-dichlorophenyl)-(9H-fluoren-9-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H19Cl2NO4/c25-18-10-9-13(11-19(18)26)23(31-21(28)12-20(27)24(29)30)22-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22/h1-11,20,22-23H,12,27H2,(H,29,30)/t20-,23?/m0/s1 |
InChI Key |
FAPWOLALPPTWQO-AJZOCDQUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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